Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging with positron emission tomography (PET). Preliminary biodistribution experiments showed a slow clearance rate from excretory tissues, prompting further investigation. []
Relevance: [18F]1 shares the core pyrazolo[1,5-a]pyrimidine structure with 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. The primary structural differences lie in the substituents at the 5 and 7 positions. While the target compound has an isopropyl group at the 5 position and a 2-(1-methyl-2-pyrrolidinyl)ethylamino group at the 7 position, [18F]1 possesses a methyl group at the 5 position and a 2-fluoroethylamino group at the 7 position. Additionally, [18F]1 bears a nitrile group at the 3 position, which is absent in the target compound. []
Compound Description: Similar to [18F]1, [18F]2 is another radiolabeled pyrazolo[1,5-a]pyrimidine derivative developed for tumor imaging with PET. Initial biodistribution studies revealed a slow clearance from excretory tissues, leading to further exploration. []
Relevance: [18F]2 also shares the core pyrazolo[1,5-a]pyrimidine structure with 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. [18F]2 differs from the target compound in the substituents at the 5 and 7 positions. The target compound has an isopropyl group at the 5 position and a 2-(1-methyl-2-pyrrolidinyl)ethylamino group at the 7 position, while [18F]2 has a methyl group at the 5 position and a (2-(2-fluoro-4-nitrobenzamido)ethyl)amino group at the 7 position. Moreover, [18F]2 has a nitrile group at the 3 position, which the target compound lacks. []
Compound Description: [18F]3 represents a modification of the pyrazolo[1,5-a]pyrimidine structure, incorporating polar groups to enhance its properties for tumor imaging with PET. In vitro studies demonstrated a higher uptake of [18F]3 by S180 tumor cells compared to [18F]5. []
Relevance: [18F]3 exhibits structural similarities to 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, sharing the fundamental pyrazolo[1,5-a]pyrimidine scaffold. The key distinctions arise from the substituents at the 5 and 7 positions. The target compound features an isopropyl group at the 5 position and a 2-(1-methyl-2-pyrrolidinyl)ethylamino group at the 7 position. In contrast, [18F]3 possesses an acetoxymethyl group at the 5 position and a 2-fluoroethylamino group at the 7 position. Additionally, [18F]3 bears a nitrile group at the 3 position, which is absent in the target compound. []
Compound Description: [18F]4 is another modified pyrazolo[1,5-a]pyrimidine derivative designed for PET tumor imaging. Similar to [18F]3, in vitro studies showed a higher uptake of [18F]4 by S180 tumor cells compared to [18F]5. []
Compound Description: [18F]5 is a modified pyrazolo[1,5-a]pyrimidine derivative investigated for PET tumor imaging. In vitro studies revealed a lower uptake of [18F]5 by S180 tumor cells compared to [18F]3 and [18F]4. []
Compound Description: SCH-58261 serves as a potent and selective A2A adenosine receptor antagonist. In a study on the modulation of acetylcholine (ACh) secretion at the mouse neuromuscular junction, SCH-58261 reduced neurosecretion only at high K+ concentrations, indicating that higher adenosine levels are needed to activate excitatory A2A receptors. []
Compound Description: Cl-IBMECA is an adenosine A3 receptor-selective agonist. In a study on the protective roles of adenosine receptors in skeletal muscle ischemia and reperfusion injury, Cl-IBMECA was found to reduce muscle injury, an effect that was blocked by a selective A3 receptor antagonist. []
Relevance: Although Cl-IBMECA is not a pyrazolo[1,5-a]pyrimidine derivative, it is structurally related to 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine because both compounds function as ligands for G protein-coupled receptors (GPCRs), with Cl-IBMECA targeting the A3 adenosine receptor. The target compound's biological target is not specified in the provided context. Nevertheless, the structural similarity lies in the presence of nitrogen-containing heterocyclic rings and substituted alkyl chains in both compounds. []
Compound Description: MRE 3105F20 is a selective antagonist of the A3 adenosine receptor. []
Relevance: While MRE 3105F20 is not a pyrazolo[1,5-a]pyrimidine derivative, it is structurally similar to 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. Both compounds share a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold, differing in their substituents. []
Compound Description: MRE 3008F20 is a radioligand used to study A3 adenosine receptors. []
Relevance: Despite not being a pyrazolo[1,5-a]pyrimidine, MRE 3008F20 bears structural resemblance to 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, both containing a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. Their difference lies in their substituents. []
Compound Description: MRE 3016F20 is an A3 adenosine receptor antagonist. []
Relevance: MRE 3016F20, while not a pyrazolo[1,5-a]pyrimidine, shares a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core with 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, but differs in the substituents attached to this core. []
Compound Description: This compound displayed promising antidiabetic properties in a study focusing on the synthesis and biological evaluation of thienopyrimidine derivatives. The presence of a methoxy group in the ortho position of the phenyl moiety was suggested to contribute to its activity, potentially by disrupting the molecule's planarity. []
Relevance: This thienopyrimidine derivative shares a structural resemblance to 5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine due to the presence of a pyrimidine ring fused with another heterocyclic ring. Although the target compound has a pyrazole ring fused to the pyrimidine core, while the related compound has a thiophene ring, the overall structural similarity suggests potential for shared or comparable biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.